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molecular formula C6H3Cl2NO3 B042031 4,5-Dichloro-2-nitrophenol CAS No. 39224-65-2

4,5-Dichloro-2-nitrophenol

Cat. No. B042031
M. Wt: 208 g/mol
InChI Key: CEFFUJIHZMPDID-UHFFFAOYSA-N
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Patent
US04180572

Procedure details

106 g of 9A was suspended in 636 ml of water. 233 ml of ammonium hydroxide was added. 239.2 g of sodium dithionite was added over a period of about two hours at such a rate that the temperature of the reaction mixture was kept at about 50° C. The mixture was stirred at room temperature for two hours. The solid product was filtered, and extracted with methanol. Evaporation of the solvent from the extract gave 3,4-dichloro-6-aminophenol (9B).
Name
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
233 mL
Type
reactant
Reaction Step Two
Quantity
239.2 g
Type
reactant
Reaction Step Three
Name
Quantity
636 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5]([N+:9]([O-])=O)=[CH:6][C:7]=1[Cl:8].[OH-].[NH4+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[Cl:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5]([NH2:9])=[CH:6][C:7]=1[Cl:8] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
106 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1Cl)[N+](=O)[O-])O
Step Two
Name
Quantity
233 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
239.2 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
636 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at about 50° C
FILTRATION
Type
FILTRATION
Details
The solid product was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with methanol
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent from the extract

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C(=CC1Cl)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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